molecular formula C9H14N2O2 B1479667 (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2090943-60-3

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B1479667
CAS No.: 2090943-60-3
M. Wt: 182.22 g/mol
InChI Key: WHAWVXVLFKQTEX-UHFFFAOYSA-N
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Description

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a high-purity chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. It belongs to the class of pyranopyrazole derivatives, which are fused heterocyclic systems recognized as privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities . The pyranopyrazole core is a versatile structure that has been investigated for its significant potential in various therapeutic areas. Research on analogous structures has demonstrated promising anti-inflammatory and analgesic properties . Furthermore, recent studies have highlighted certain pyranopyrazole derivatives as novel potential inhibitors of human coronaviruses, including SARS-CoV-2, by targeting the virus's main protease (Mpro), a key enzyme in viral replication . Some derivatives also exhibit antimicrobial, antifungal, antioxidant, and antiproliferative activities, making this chemotype a valuable template for developing new bioactive agents . The structural features of this compound, including the pyranopyrazole core and the methanol functional group, provide a versatile platform for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this building block to explore its mechanism of action, optimize its potency and selectivity for specific biological targets, and develop new therapeutic candidates for a range of diseases. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-11-9(5-12)7-6-13-4-3-8(7)10-11/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAWVXVLFKQTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Steps

Step 1: Formation of the Key Intermediate (Compound 2)

  • Reagents : Tetrahydropyranone (compound 1), diethyl oxalate, lithium bis(trimethylsilyl)amide (LHMDS), tetrahydrofuran (THF).
  • Conditions : Under argon atmosphere, a mixture of THF and LHMDS is cooled to -70 to -80 °C. A THF solution containing tetrahydropyranone and diethyl oxalate is slowly added dropwise while maintaining temperature.
  • Reaction time : 30 min to 2 hours.
  • Work-up : After reaction completion (monitored by TLC), the mixture is warmed to -5 to 10 °C, quenched with water, adjusted to pH 2-3 using concentrated hydrochloric acid, and extracted with ethyl acetate. The organic layer is washed with saturated saline and concentrated under reduced pressure to yield the crude intermediate 2 as a reddish-brown liquid.

Key Parameters:

Parameter Range/Value
Molar ratio tetrahydropyranone : LHMDS 1 : 0.5 to 1.2
Molar ratio tetrahydropyranone : diethyl oxalate 1 : 0.5 to 1.2
Reaction temperature -70 to -80 °C
pH during quench 2 to 3
Reaction time 30 to 120 minutes

Step 2: Cyclization to Form Pyrazole Ring (Compound 3)

  • Reagents : Crude intermediate 2, hydrazine hydrate, glacial acetic acid.
  • Conditions : The crude compound 2 is dissolved in glacial acetic acid and cooled to 20-30 °C. Hydrazine hydrate is added dropwise slowly, and the mixture is stirred overnight at the same temperature.
  • Work-up : After reaction completion (TLC monitored), water and ethyl acetate are added. The pH is adjusted to 8-9 with solid sodium carbonate. The mixture is stirred for 30 minutes, layers separated, and the organic layer washed with brine. Concentration under reduced pressure followed by addition of petroleum ether causes precipitation of crude compound 3 as a white solid, which is filtered and collected.

Key Parameters:

Parameter Range/Value
Reaction temperature 20 to 30 °C
Reaction time Overnight (approx. 12-16 h)
pH during neutralization 8 to 9

Step 3: Hydrolysis to Final Product (Compound 4)

  • Reagents : Crude compound 3, lithium hydroxide aqueous solution, ethanol, dilute hydrochloric acid.
  • Conditions : Compound 3 is dissolved in ethanol at 10-20 °C. Aqueous lithium hydroxide is added dropwise slowly. The mixture is then heated to 40-60 °C and stirred for 2-3 hours until complete hydrolysis (TLC monitored).
  • Work-up : The reaction mixture is concentrated, acidified to pH 1-2 with dilute hydrochloric acid at 10-20 °C, and the precipitated white solid is stirred for 30 minutes, filtered, washed with water, and dried in an oven to yield the final product as a white powder.

Key Parameters:

Parameter Range/Value
Hydrolysis temperature 40 to 60 °C
Hydrolysis time 2 to 3 hours
pH after acidification 1 to 2
Drying Oven drying

Summary Table of the Preparation Method

Step Reactants Conditions Product Yield & Purity
1 Tetrahydropyranone, diethyl oxalate, LHMDS THF, -70 to -80 °C, argon, 30-120 min 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl) ethyl acetate (2) Crude intermediate
2 Compound 2, hydrazine hydrate, glacial acetic acid 20-30 °C, overnight, pH 8-9 neutralization Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3) Crude white solid
3 Compound 3, LiOH aqueous, ethanol, dilute HCl 10-60 °C, 2-3 h hydrolysis, acidification 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (4) 65% overall yield, 99% purity

Research Findings and Advantages

  • Raw Materials : The method uses relatively inexpensive and readily available starting materials such as tetrahydropyranone and diethyl oxalate.
  • Reaction Conditions : Mild temperatures and atmospheric conditions (argon protection) ensure high selectivity and minimal side reactions.
  • Purification : Simple work-up procedures including extraction, pH adjustment, and precipitation allow easy isolation of intermediates and final product.
  • Yield and Purity : The overall yield of 65% is considered efficient for a multi-step heterocyclic synthesis, with final product purity reaching 99% after simple purification.
  • Scalability : The process is suitable for scale-up due to straightforward reaction steps and mild conditions.
  • Environmental and Safety Aspects : Use of common solvents (THF, ethanol, acetic acid) and avoidance of harsh reagents make the process safer and more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydropyrano ring fused with a pyrazole moiety. The synthesis of (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-step organic reactions. A common synthetic route includes:

  • Step 1: Formation of the tetrahydropyran ring through cyclization of appropriate precursors.
  • Step 2: Introduction of the pyrazole structure via hydrazine derivatives.
  • Step 3: Functionalization at the 3-position to yield the final product.

The specific reaction conditions can vary but generally involve mild temperatures and the use of solvents like ethanol or acetic acid to ensure high yields and purity .

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrano[4,3-c]pyrazole exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. The compound's ability to interact with cellular pathways involved in cancer proliferation makes it a candidate for further investigation in cancer therapeutics .

Applications in Medicinal Chemistry

The unique structural features of this compound lend themselves to various applications in medicinal chemistry:

  • Drug Development: The compound can serve as a scaffold for synthesizing novel drugs targeting specific diseases.
  • Bioorthogonal Chemistry: Its functional groups allow for potential use in bioorthogonal labeling techniques, facilitating tracking of biomolecules within living systems .

Material Science Applications

In addition to its biological applications, this compound may also be utilized in material science:

  • Polymer Chemistry: The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
  • Catalysis: The compound's unique structure may allow it to act as a catalyst or co-catalyst in various chemical reactions .

Case Study 1: Antimicrobial Screening

A study conducted on various tetrahydropyrano[4,3-c]pyrazole derivatives demonstrated that compounds with similar structures showed promising activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 3-position significantly influenced antimicrobial efficacy.

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that certain derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutics. Further research is needed to elucidate the mechanism of action and optimize these compounds for therapeutic use.

Mechanism of Action

The mechanism of action of (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 2090943-60-3 .
  • Safety Data : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

This section evaluates structurally related pyranopyrazole derivatives, focusing on substituent variations and their impacts on physicochemical properties, reactivity, and applications.

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Differences
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (Target) Ethyl C₉H₁₄N₂O₂ 182.22 Baseline
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol Cyclopropylmethyl + sulfur (thiopyrano) C₁₁H₁₆N₂OS 224.32 Increased lipophilicity; sulfur enhances electronic properties .
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol None (no substituent) C₇H₁₀N₂O₂ 154.17 Reduced steric hindrance; lower molecular weight .

Impact of Position 2 Substituents :

  • The ethyl group in the target compound enhances steric stability and modulates solubility.

Functional Group Variations at Position 3

Compound Name Functional Group at Position 3 Molecular Formula Molecular Weight (g/mol) Key Differences
This compound (Target) Methanol (-CH₂OH) C₉H₁₄N₂O₂ 182.22 Baseline
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine Methanamine (-CH₂NH₂) C₈H₁₃N₃O 167.21 Increased basicity; potential for salt formation .
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Carboxylate (-COOEt) C₁₀H₁₄N₂O₃ 210.23 Ester group enhances stability; used as synthetic intermediate .

Impact of Position 3 Functional Groups :

  • The methanol group in the target compound offers hydrogen-bonding capacity, critical for receptor interactions.
  • The methanamine derivative () introduces a primary amine, improving solubility in acidic environments.
  • Carboxylate esters () are less polar, favoring lipid membrane penetration.

Ring System Variations

Compound Name Ring System Key Modifications Molecular Formula Molecular Weight (g/mol)
This compound (Target) Pyranopyrazole Baseline C₉H₁₄N₂O₂ 182.22
5-Amino-4-(4-chlorophenyl)-3-methyl-4,7-dihydro-1H-pyrrolo[3',2':5,6]pyrano[2,3-c]pyrazole-6-carboxylic acid Pyrrolopyranopyrazole + chlorophenyl Expanded ring system; chlorophenyl enhances hydrophobicity C₁₆H₁₂ClN₃O₂ 313.74

Impact of Ring Modifications :

  • Chlorophenyl groups enhance binding to hydrophobic pockets in biological targets .

Anticancer Potential

Pyranopyrazole derivatives, including the target compound, demonstrate anticancer activity by inhibiting kinases or inducing apoptosis. The hydroxymethyl group at position 3 is critical for binding to ATP pockets in kinases .

Biological Activity

(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, which are critical for developing therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O2C_9H_{14}N_2O_2, characterized by a pyrano[4,3-c]pyrazole core. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C9H14N2O2
IUPAC Name (2-Ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
InChI Key WHAWVXVLFKQTEX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in inflammatory and proliferative pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced inflammatory responses and pain relief.
  • Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines. This suggests its utility in cancer therapy by inhibiting tumor growth.

1. Anti-inflammatory Activity

A series of studies have evaluated the anti-inflammatory properties of similar compounds within the pyrazole class. Notably:

  • COX Inhibition : Compounds structurally related to this compound have demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM in vitro .

2. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds possess antimicrobial properties against various pathogens. While specific data on this compound is limited:

  • General Trends : Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity .

Study 1: COX Inhibition and Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives found that several compounds exhibited significant COX-2 inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium . The findings suggest that this compound could similarly function as an effective anti-inflammatory agent.

Study 2: Antiproliferative Effects

Another investigation into the antiproliferative effects of pyrazole compounds revealed that certain derivatives significantly inhibited the growth of human tumor cell lines . Although specific data for this compound was not detailed in these studies, the structural similarities suggest potential efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 2
(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol

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